molecular formula C21H18ClN3O4S B3709248 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzamide

4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzamide

Cat. No.: B3709248
M. Wt: 443.9 g/mol
InChI Key: HMRCVWNDEXLXJC-UHFFFAOYSA-N
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Description

4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzamide is a complex organic compound that falls under the category of benzenesulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 2-chloroaniline to form N-(benzenesulfonyl)-2-chloroaniline. This intermediate is then reacted with acetic anhydride to yield 2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl chloride. Finally, this compound is reacted with 4-aminobenzamide to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, which is particularly useful in the treatment of diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the benzenesulfonyl moiety contributes to its inhibitory activity against enzymes.

Properties

IUPAC Name

4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c22-18-8-4-5-9-19(18)25(30(28,29)17-6-2-1-3-7-17)14-20(26)24-16-12-10-15(11-13-16)21(23)27/h1-13H,14H2,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRCVWNDEXLXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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